6,7-Dimethoxy-8-(2-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one 6,7-Dimethoxy-8-(2-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one
Brand Name: Vulcanchem
CAS No.: 73815-13-1
VCID: VC18467966
InChI: InChI=1S/C16H18O4/c1-6-16(2,3)13-14-10(7-8-12(17)20-14)9-11(18-4)15(13)19-5/h6-9H,1H2,2-5H3
SMILES:
Molecular Formula: C16H18O4
Molecular Weight: 274.31 g/mol

6,7-Dimethoxy-8-(2-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one

CAS No.: 73815-13-1

Cat. No.: VC18467966

Molecular Formula: C16H18O4

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethoxy-8-(2-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one - 73815-13-1

Specification

CAS No. 73815-13-1
Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
IUPAC Name 6,7-dimethoxy-8-(2-methylbut-3-en-2-yl)chromen-2-one
Standard InChI InChI=1S/C16H18O4/c1-6-16(2,3)13-14-10(7-8-12(17)20-14)9-11(18-4)15(13)19-5/h6-9H,1H2,2-5H3
Standard InChI Key RUCDWOAAPIUMNB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C=C)C1=C2C(=CC(=C1OC)OC)C=CC(=O)O2

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Descriptors

The IUPAC name for this compound is 6,7-dimethoxy-8-(2-methylbut-3-en-2-yl)chromen-2-one, reflecting its substitution pattern on the benzopyran scaffold. Key identifiers include:

  • CAS Registry Number: 73815-13-1

  • PubChem CID: 155937

  • SMILES: CC(C)(C=C)C1=C2C(=CC(=C1OC)OC)C=CC(=O)O2\text{CC(C)(C=C)C1=C2C(=CC(=C1OC)OC)C=CC(=O)O2}

  • InChIKey: RUCDWOAAPIUMNB-UHFFFAOYSA-N\text{RUCDWOAAPIUMNB-UHFFFAOYSA-N}

The molecular structure (Fig. 1) features a coumarin backbone (C9H6O2\text{C}_9\text{H}_6\text{O}_2) modified by methoxy groups at C6 and C7 and a prenyl-derived side chain at C8. This substitution pattern enhances lipophilicity, as evidenced by a computed LogP value of 3.18 , suggesting moderate membrane permeability.

Spectroscopic Characterization

While experimental NMR data for this specific compound remain unpublished, analogous coumarins exhibit characteristic signals:

  • 1H^1\text{H}-NMR: Methoxy protons (δ\delta 3.7–3.9 ppm), olefinic protons from the prenyl group (δ\delta 5.1–5.4 ppm), and aromatic protons (δ\delta 6.2–6.5 ppm) .

  • 13C^{13}\text{C}-NMR: Carbonyl resonance at δ\delta 160–165 ppm (C2), olefinic carbons (δ\delta 115–125 ppm), and methoxy carbons (δ\delta 55–60 ppm) .

Mass spectrometry typically reveals a molecular ion peak at m/z 274.31, with fragmentation patterns indicative of methoxy and prenyl group loss .

Synthesis and Isolation

Synthetic Routes

The compound is accessible via Pechmann condensation or Kostanecki acylation, common methods for coumarin synthesis. A proposed route involves:

  • Prenylation: Introducing the 2-methylbut-3-en-2-yl group to a resorcinol derivative.

  • Methylation: Protecting hydroxyl groups at C6 and C7 using dimethyl sulfate.

  • Cyclization: Forming the lactone ring via acid-catalyzed cyclization.

Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to achieving yields >60%.

Natural Isolation

The compound has been isolated from:

  • Cedrelopsis grevei (Malagasy mahogany), bark extracts .

  • Zanthoxylum ailanthoides (Japanese prickly ash), root tissues .
    Extraction protocols typically employ ethanol or methanol, followed by chromatographic purification (e.g., silica gel, HPLC) .

Stability and Reactivity

Degradation Pathways

The compound is sensitive to:

  • Photooxidation: UV light induces ring-opening reactions.

  • Hydrolysis: Acidic/basic conditions cleave the lactone ring.
    Recommended storage conditions include amber vials at 20C-20^\circ\text{C} under inert atmosphere.

Synthetic Derivatives

Modifications to the prenyl chain (e.g., hydrogenation, epoxidation) enhance stability. For example, hydrogenation yields a saturated analog with a 30% longer half-life in plasma.

Comparative Analysis with Related Coumarins

Feature6,7-Dimethoxy-8-prenylcoumarinScopoletinOsthole
Substituents6,7-OCH3_3, 8-prenyl7-OCH3_3, 6-OH7-OCH3_3, 8-prenyl
LogP3.181.923.45
Anticancer IC50_{50}N/A45.2 µM (MCF-7)12.8 µM (HeLa)
Natural SourceZanthoxylum spp.Citrus spp.Cnidium monnieri

This compound’s dual methoxy-prenyl substitution distinguishes it from simpler coumarins, potentially offering unique pharmacokinetic advantages .

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